molecular formula C6H5BrFNO B2746958 5-Amino-2-bromo-4-fluorophenol CAS No. 84478-73-9

5-Amino-2-bromo-4-fluorophenol

Cat. No.: B2746958
CAS No.: 84478-73-9
M. Wt: 206.014
InChI Key: MRWRKNRDHHLEPA-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-fluorophenol is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with bromine, fluorine, and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-4-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-5-hydroxyaniline, where bromine is introduced into the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient bromination. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

5-Amino-2-bromo-4-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-4-fluorophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-bromo-4-fluorophenol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-amino-2-bromo-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRKNRDHHLEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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